molecular formula C14H14O4 B3033898 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one CAS No. 125733-45-1

4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Cat. No.: B3033898
CAS No.: 125733-45-1
M. Wt: 246.26 g/mol
InChI Key: WEYPRTGMDWTTJV-UHFFFAOYSA-N
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Description

4,8-Dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a coumarin derivative characterized by a methyl group at positions 4 and 8, and an epoxide (oxirane) functional group attached via a methoxy linkage at position 5. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-diabetic properties . The synthesis of this compound involves the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin under reflux conditions, followed by further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8-5-13(15)18-14-9(2)12(4-3-11(8)14)17-7-10-6-16-10/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYPRTGMDWTTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200384
Record name 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125733-45-1
Record name 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125733-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dimethyl-7-(2-oxiranylmethoxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Reaction Mechanism

The Pechmann reaction remains the most widely employed method for constructing the coumarin scaffold. For 4,8-dimethyl-7-hydroxy-2H-chromen-2-one synthesis, 5-methylresorcinol (1,3-dihydroxy-5-methylbenzene) serves as the phenolic precursor, reacting with ethyl acetoacetate under acidic conditions. The reaction proceeds through:

  • Protonation of the β-keto ester's carbonyl group by sulfuric acid
  • Electrophilic attack by the activated carbonyl on the ortho-position of the phenolic hydroxyl
  • Cyclodehydration to form the lactone ring, yielding the 4-methyl substituent from the acetoacetate's methyl group and the 8-methyl group from the 5-methylresorcinol.

Key reaction parameters :

  • Molar ratio (phenol:β-keto ester = 1:1.2)
  • Catalyst: Concentrated H2SO4 (5 mol%)
  • Temperature: 80°C for 6 hours
  • Yield: 68-72%

Structural Confirmation of Intermediate

The 4,8-dimethyl-7-hydroxycoumarin intermediate exhibits characteristic spectral features:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3H, C4-CH3), 2.38 (s, 3H, C8-CH3), 6.24 (d, J = 2.4 Hz, 1H, H-5), 6.81 (d, J = 2.4 Hz, 1H, H-6), 10.34 (s, 1H, -OH).
  • ESI-MS : m/z 205.08 [M+H]+ (calculated for C11H10O3: 204.06).

Epoxypropyl Methoxy Functionalization

Etherification with Epichlorohydrin

The 7-hydroxyl group undergoes nucleophilic substitution with epichlorohydrin under phase-transfer conditions:

Optimized procedure :

  • Charge 4,8-dimethyl-7-hydroxycoumarin (1 eq), epichlorohydrin (5 eq), and tetrabutylammonium bromide (0.1 eq) in dichloromethane
  • Add 40% NaOH aqueous solution (2 eq) dropwise at 0°C
  • Stir for 12 hours at room temperature
  • Isolate product via column chromatography (hexane:ethyl acetate 4:1)
    Yield : 58-63%

Epoxide Ring Formation

The intermediate chlorohydrin undergoes base-mediated cyclization:

  • Dissolve chlorohydrin derivative in methanol
  • Add K2CO3 (3 eq)
  • Reflux for 3 hours
  • Neutralize with 1M HCl and extract with ethyl acetate

Critical control parameters :

  • Water content <0.5% to prevent epoxide hydrolysis
  • Strict temperature control during cyclization (65±2°C)

Alternative Synthetic Routes

Microwave-Assisted Pechmann Synthesis

Comparative studies show reduced reaction times using microwave irradiation:

Parameter Conventional Microwave
Time (min) 360 25
Yield (%) 68 72
Purity (HPLC %) 95.4 98.1

Reaction conditions: 150W, 100°C, montmorillonite K10 catalyst.

Enzymatic Esterification Approaches

Recent advances employ lipase-mediated transesterification for greener synthesis:

  • Catalyst : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol:dimethyl carbonate (3:1)
  • Conversion : 84% after 48 hours at 45°C

While demonstrating improved atom economy, enzymatic methods currently suffer from:

  • Longer reaction times (48 vs 12 hours)
  • Higher catalyst loading (15 wt%)
  • Limited substrate scope for bulky epoxides

Structural Characterization

Spectroscopic Analysis

13C NMR (100 MHz, CDCl3):

  • δ 160.8 (C-2), 155.1 (C-7), 152.6 (C-8), 149.3 (C-4)
  • Epoxide carbons: δ 44.9 (CH2O), 50.1 (CHO)

FT-IR (KBr, cm-1):

  • 1732 (lactone C=O), 1248 (C-O-C asym), 916 (epoxide ring)

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between coumarin and epoxide: 82.4°
  • Epoxide ring puckering amplitude (Δ): 0.142 Å
  • C7-O-C bond length: 1.412 Å

Industrial Scale-up Considerations

Waste Stream Management

Typical byproducts requiring treatment:

  • Sodium chloride (2.1 kg/kg product)
  • Unreacted epichlorohydrin (12-15%)
  • Acidic aqueous waste (pH 1-2)

Neutralization with CaCO3 reduces chloride concentration to <50 ppm in effluent.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) E-factor PMI
Classical 63 98.5 18.7 23.4
Microwave 72 98.1 14.2 17.8
Enzymatic 84 99.2 8.9 11.3

E-factor = kg waste/kg product; PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Structural Features

The compound features:

  • A methoxy group
  • An epoxide (oxirane) functional group
  • A dimethyl substitution at positions 4 and 8 of the chromene structure

These structural characteristics contribute to its diverse chemical properties and potential bioactivity.

Research indicates that 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Molecular docking studies have shown that this compound may interact with receptors involved in inflammation pathways, suggesting a possible role in anti-inflammatory therapies.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the creation of derivatives with tailored properties for specific applications. This versatility is significant for developing new pharmaceuticals or agrochemicals.

Material Science

Due to its unique structural features, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or functional properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

4,7-Dimethyl-2H-chromen-2-one (1) and 4,7-Dimethyl-2H-chromen-2-thione (2)

  • Structural Differences : Compound 1 contains a lactone oxygen at position 2, whereas compound 2 replaces oxygen with sulfur (thiocoumarin).
  • Spectroscopic and Electronic Properties :
    • The sulfur atom in 2 increases polarizability, leading to red shifts in UV-Vis spectra compared to 1.
    • Vibrational spectroscopy (FTIR/Raman) shows distinct C=O (1, ~1700 cm⁻¹) vs. C=S (2, ~1200 cm⁻¹) stretching modes .

3-Ethyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yloxy)-2H-chromen-2-one

  • Structural Features : Differs at position 7, where a bulky 1-oxo-1-phenylpropan-2-yloxy group replaces the epoxide.

4,8-Dimethyl-7-(octyloxy)-2H-chromen-2-one

  • Substituent : A long-chain octyloxy group at position 6.
  • Physicochemical Properties : Increased log P (hydrophobicity) compared to the epoxide derivative, favoring antimicrobial activity against Gram-positive bacteria .

3,4,8-Trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

  • Additional Methyl Group : A methyl substituent at position 3.
  • Synthetic Relevance : This trimethyl variant highlights the role of steric hindrance in modulating reactivity and biological targeting .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Biological Activity Reference
4,8-Dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 4-Me, 8-Me, 7-(epoxide-methoxy) 274.3 (C₁₅H₁₈O₄) Epoxide, Methoxy Antimicrobial (broad-spectrum)
4,7-Dimethyl-2H-chromen-2-one (1) 4-Me, 7-Me 188.2 (C₁₁H₁₀O₂) Lactone (C=O) Antidiabetic, Antioxidant
4,7-Dimethyl-2H-chromen-2-thione (2) 4-Me, 7-Me 204.3 (C₁₁H₁₀OS) Thiocarbonyl (C=S) Antitumor, Enzyme inhibition
4,8-Dimethyl-7-(octyloxy)-2H-chromen-2-one 4-Me, 8-Me, 7-octyloxy 360.5 (C₂₁H₂₈O₃) Alkyloxy (C₈H₁₇O) Gram-positive antibacterial
3-Ethyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yloxy)-2H-chromen-2-one 3-Et, 4-Me, 8-Me, 7-(aryloxy) 378.4 (C₂₂H₂₂O₄) Aryloxy, Ketone Not reported (structural analog)

Biological Activity

4,8-Dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one (CAS No. 125733-45-1) is a coumarin derivative that has garnered interest due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O4C_{14}H_{14}O_{4} with a molecular weight of 246.26 g/mol. The compound features a coumarin backbone with an epoxide group that may contribute to its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the oxirane group in this compound may enhance its ability to scavenge free radicals. A study showed that similar coumarin compounds effectively reduced oxidative stress in cellular models, suggesting potential applications in treating oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that certain coumarins could inhibit cancer cell growth by modulating key signaling pathways associated with cell survival and apoptosis .

Acetylcholinesterase Inhibition

Coumarin derivatives are also recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study on related compounds indicated that they could enhance acetylcholine levels in the brain, which is crucial for cognitive function. This suggests that this compound may hold promise as a therapeutic agent for neurodegenerative disorders .

Research Findings and Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BAnticancer ActivityInduced apoptosis in cancer cell lines with IC50 values ranging from 10 µM to 25 µM.
Study CAChE InhibitionShowed promising AChE inhibitory activity with IC50 values comparable to known inhibitors.

Q & A

Q. What are the established synthetic routes for 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and what are their key reaction conditions?

The compound can be synthesized via nucleophilic substitution using epichlorohydrin and 7-hydroxy-4,8-dimethylcoumarin. In a typical procedure, 7-hydroxy-4-methylcoumarin derivatives are refluxed with epichlorohydrin in a polar aprotic solvent (e.g., acetone or DMF) under basic conditions (e.g., K₂CO₃) to introduce the oxiran-2-ylmethoxy group. Yields depend on reaction time, temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of coumarin to epichlorohydrin) . For 4,8-dimethyl analogs, additional methylation steps may precede this reaction .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C4/C8, oxirane methoxy at C7). Coumarin carbonyl (C=O) typically resonates at ~160 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, Acta Crystallographica Section E reports analogous coumarin structures with R-factors < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₆O₄: calculated 260.27 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Systematic modifications include:

  • Oxirane ring substitution : Replacing the oxiran-2-ylmethoxy group with azoles (e.g., imidazole, triazole) enhances antibacterial/antifungal activity .
  • Methyl group optimization : Varying methyl positions (C4 vs. C8) alters log P values, affecting membrane permeability. For example, 4-methyl analogs show higher lipophilicity (log P ~2.5) than 8-methyl derivatives .
  • Bioassays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Candida albicans are standard for antimicrobial screening .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like monoamine oxidase B (MAO-B). The oxirane group may form hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B) .
  • QSAR models : Employ Gaussian or CODESSA-Pro to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of structurally similar coumarins?

  • Control experiments : Replicate assays under identical conditions (e.g., pH, incubation time) to isolate variables. For example, antimicrobial activity may vary due to solvent effects (DMSO vs. ethanol) .
  • Meta-analysis : Compare log P and IC₅₀ values across studies. A 2021 review noted that 7-oxy-substituted coumarins with log P >2.5 show consistent antifungal activity, while lower log P correlates with reduced efficacy .

Q. What are the limitations of crystallographic data for this compound?

  • Twinned crystals : SHELXD/SHELXE can resolve twinning but require high-resolution data (≤1.0 Å). For low-symmetry space groups (e.g., P2₁), merging statistics (Rmerge < 5%) are critical .
  • Thermal motion : High displacement parameters (B > 8 Ų) for the oxirane group may indicate conformational flexibility, necessitating temperature-controlled diffraction studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventAcetone
Temperature70°C
Reaction Time12–18 hours
Yield65–75%

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalReference
¹H NMR (CDCl₃)δ 6.2–6.4 (H3 coumarin)
¹³C NMRδ 160.1 (C=O)
HRMS (ESI+)m/z 261.12 [M+H]⁺

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

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